{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid
Description
{[Dimethyl(oxo)-λ⁶-sulfanylidene]carbamoyl}formic acid is a sulfoximine-derived carboxylic acid characterized by a dimethyl(oxo)-λ⁶-sulfanylidene group (-S(O)(NMe₂)) attached to a carbamoylformic acid backbone. The compound’s systematic name adheres to IUPAC nomenclature rules, where "carbamoyl" denotes the -CONH₂ moiety, and the sulfoximine group is specified with λ⁶-sulfur valency .
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c1-10(2,9)5-3(6)4(7)8/h1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGZXBOJVAMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C(=O)O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid typically involves the reaction of dimethyl sulfoxide (DMSO) with carbamoyl chloride under controlled conditions. The reaction is carried out in an aprotic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound involves a continuous flow process where DMSO and carbamoyl chloride are fed into a reactor equipped with a heat exchanger. The reaction is conducted at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The lambda6-sulfanylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base to facilitate substitution reactions.
Major Products
Scientific Research Applications
Organic Synthesis
- Reagent for Sulfur-Containing Compounds: The compound serves as an important reagent in organic synthesis, particularly for the preparation of various sulfur-containing compounds. Its ability to undergo oxidation and reduction reactions allows for the generation of sulfoxides and sulfones, expanding its utility in synthetic chemistry.
Biological Research
- Biochemical Probes: Research has explored its potential as a biochemical probe to study sulfur metabolism and enzyme activity. The compound can interact with specific enzymes involved in these metabolic pathways, providing insights into their mechanisms of action.
- Therapeutic Potential: Investigations into its therapeutic applications have highlighted its relevance in treating disorders related to sulfur metabolism. This includes potential roles in managing diseases where sulfur compounds play a critical role.
Agricultural Chemistry
- Insecticidal Properties: Derivatives of this compound have shown significant antiparasitic and insecticidal activities. Studies indicate that modifications to the carbamoyl group can enhance biological activity against agricultural pests, suggesting potential applications in pest management strategies.
Insecticidal Activity
Research focusing on carbamoyl derivatives has demonstrated effectiveness against specific insect species. Modifications to the structure have been linked to increased efficacy in pest control, providing a promising avenue for developing new agricultural chemicals.
Anticancer Screening
In vitro studies on structurally similar compounds have revealed promising anticancer properties. Some derivatives exhibited significant cytotoxic effects against various cancer cell lines, warranting further exploration into their mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of {[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid involves its interaction with specific molecular targets, such as enzymes involved in sulfur metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways and cellular functions. The lambda6-sulfanylidene group plays a crucial role in these interactions, as it can form covalent bonds with active site residues, modulating enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The sulfoximine (-S(O)(NMe₂)) group differentiates this compound from conventional carbamoyl formic acids. Key analogs include:
a) [(2,6-Dimethylphenyl)[(1H-pyrazol-1-yl)methyl]carbamoyl]formic acid
- Structure : Features a 2,6-dimethylphenyl and pyrazole-substituted carbamoyl group.
- Properties: Reported as nontoxic (QDB classification) .
b) N-[Dimethyl(oxo)-λ⁶-sulfanylidene]-3-nitrobenzamide
- Structure : Replaces the carbamoyl formic acid moiety with a 3-nitrobenzamide group.
- Properties : Molecular weight 242.25 g/mol; synthesized for pharmaceutical intermediates .
- Comparison : The nitro group enhances electrophilicity, whereas the carboxylic acid group in the target compound may increase hydrogen-bonding capacity .
c) Dimethyl Sulfoxide (DMSO) Derivatives
- Example : 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(chloromethyl)phenyl)ethan-1-one (1f)
- Structure: Aryl-substituted ethanone with sulfoximine.
- Properties : Melting point 137.3–138.5°C; characterized via NMR and DFT studies .
- Comparison : The ketone group (vs. carboxylic acid) reduces acidity but maintains the sulfoximine’s catalytic utility .
Physicochemical Properties
*Estimated based on analogous structures in and .
Key Observations:
- Acidity : The carboxylic acid group in the target compound likely confers higher acidity (pKa ~2–3) compared to amide or ketone analogs.
- Solubility : Sulfoximine derivatives often exhibit polar characteristics, enhancing water solubility relative to purely aromatic analogs .
- Thermal Stability : The sulfoximine group may stabilize the compound at higher temperatures, as seen in 1f’s defined melting point .
Reactivity in Catalysis:
- Sulfoximine groups participate in catalytic cycles, as demonstrated by DFT studies in . The target compound’s carboxylic acid group may act as a proton donor in such mechanisms .
Biological Activity
Introduction
The compound {[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid is a unique chemical entity characterized by its complex structure, which includes a dimethyl group, an oxo group, and a carbamoyl functional group. This compound has garnered attention in various fields, particularly in agricultural chemistry and pharmacology, due to its potential biological activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological properties.
Antiparasitic and Insecticidal Properties
Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant antiparasitic and insecticidal activities. For instance, research on related compounds has shown effectiveness against pests in transgenic crops, suggesting potential applications in agricultural pest control .
Case Studies
-
Insecticidal Activity
A study focusing on the use of carbamoyl derivatives in pest control highlighted the effectiveness of these compounds against specific insect species. The findings suggested that modifications to the carbamoyl group could enhance biological activity, thereby increasing the efficacy of pest management strategies . -
Anticancer Screening
In vitro studies conducted on structurally similar compounds revealed that some derivatives exhibited promising anticancer properties. The screening involved treating various cancer cell lines with these compounds and assessing cell viability. Results indicated that while some compounds were inactive, others showed significant cytotoxic effects, warranting further exploration into their mechanisms of action .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Resolution : Differences may stem from:
- Strain variability (e.g., Gram-positive vs. Gram-negative bacteria).
- Concentration thresholds (MIC values may require >100 µM for efficacy).
- Synergistic effects with adjuvants (e.g., β-lactamase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
